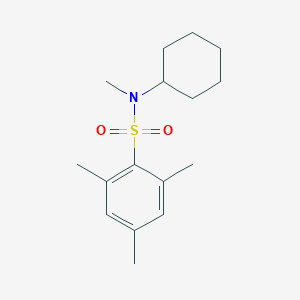
1-(2-Fluorophenyl)-4-phenyl-3-(3-thienyl)-2,5-piperazinedione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Fluorophenyl)-4-phenyl-3-(3-thienyl)-2,5-piperazinedione is a chemical compound that has been of great interest to the scientific community due to its potential applications in various fields. This compound is also known as FPTP and has been the subject of several research studies.
Mécanisme D'action
The mechanism of action of FPTP is not fully understood. However, studies have suggested that FPTP may inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. FPTP may also have neuroprotective effects by preventing the accumulation of toxic proteins in the brain.
Biochemical and Physiological Effects:
Studies have shown that FPTP has a low toxicity profile and does not cause significant damage to normal cells. FPTP has been shown to induce apoptosis (programmed cell death) in cancer cells, which may contribute to its anti-cancer effects. FPTP may also have anti-inflammatory effects, which could be beneficial in the treatment of neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using FPTP in lab experiments is its low toxicity profile, which makes it a safer alternative to other chemical compounds. FPTP is also relatively easy to synthesize, which makes it more accessible for researchers. However, one limitation of using FPTP in lab experiments is its limited solubility in water, which may affect its bioavailability in certain experiments.
Orientations Futures
There are several future directions for research on 1-(2-Fluorophenyl)-4-phenyl-3-(3-thienyl)-2,5-piperazinedione. One area of interest is the development of FPTP derivatives with improved solubility and bioavailability. Another area of research is the investigation of FPTP's potential use in combination therapy with other anti-cancer or neuroprotective agents. Additionally, further studies are needed to fully understand the mechanism of action of FPTP and its potential applications in various fields.
Conclusion:
In conclusion, 1-(2-Fluorophenyl)-4-phenyl-3-(3-thienyl)-2,5-piperazinedione is a chemical compound that has been studied for its potential applications in various fields. The synthesis of FPTP can be achieved through several methods, and its low toxicity profile makes it a safer alternative to other chemical compounds. FPTP has been investigated for its potential use in the treatment of cancer and neurological disorders, and future research may lead to the development of FPTP derivatives with improved solubility and bioavailability.
Méthodes De Synthèse
The synthesis of 1-(2-Fluorophenyl)-4-phenyl-3-(3-thienyl)-2,5-piperazinedione can be achieved through several methods. One common method involves the reaction of 2-fluorobenzoyl chloride with 3-thiophene carboxylic acid to form 2-fluoro-3-thiophenecarbonyl chloride. This intermediate is then reacted with phenylpiperazine and benzaldehyde to form FPTP.
Applications De Recherche Scientifique
1-(2-Fluorophenyl)-4-phenyl-3-(3-thienyl)-2,5-piperazinedione has been studied for its potential applications in various fields. In medicinal chemistry, FPTP has been investigated as a potential anti-cancer agent due to its ability to inhibit the growth of cancer cells. FPTP has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Propriétés
Nom du produit |
1-(2-Fluorophenyl)-4-phenyl-3-(3-thienyl)-2,5-piperazinedione |
|---|---|
Formule moléculaire |
C20H15FN2O2S |
Poids moléculaire |
366.4 g/mol |
Nom IUPAC |
1-(2-fluorophenyl)-4-phenyl-3-thiophen-3-ylpiperazine-2,5-dione |
InChI |
InChI=1S/C20H15FN2O2S/c21-16-8-4-5-9-17(16)22-12-18(24)23(15-6-2-1-3-7-15)19(20(22)25)14-10-11-26-13-14/h1-11,13,19H,12H2 |
Clé InChI |
ZYVKHHSEPNUNHC-UHFFFAOYSA-N |
SMILES |
C1C(=O)N(C(C(=O)N1C2=CC=CC=C2F)C3=CSC=C3)C4=CC=CC=C4 |
SMILES canonique |
C1C(=O)N(C(C(=O)N1C2=CC=CC=C2F)C3=CSC=C3)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![1-[(3,4-Dichlorophenyl)sulfonyl]-2-ethylpiperidine](/img/structure/B226412.png)
![1-Methyl-4-({4'-[(4-methyl-1-piperazinyl)sulfonyl][1,1'-biphenyl]-4-yl}sulfonyl)piperazine](/img/structure/B226414.png)
![4-bromo-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide](/img/structure/B226424.png)

![N-{4-[2-(acetylamino)-1,3-thiazol-4-yl]phenyl}-4-chlorobenzamide](/img/structure/B226430.png)
![1-[(4-benzoyl-1-piperazinyl)carbonyl]-9H-fluoren-9-one](/img/structure/B226431.png)
![1-[(4-Ethoxyphenyl)sulfonyl]pyrrolidine](/img/structure/B226433.png)

![1-[(2,4-dichlorophenyl)sulfonyl]-1H-benzimidazole](/img/structure/B226448.png)

